molecular formula C19H8F6N2O4 B6292748 1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 127287-17-6

1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No.: B6292748
CAS No.: 127287-17-6
M. Wt: 442.3 g/mol
InChI Key: MUKSKOBIYRTOOK-UHFFFAOYSA-N
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Description

1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a specialized organic compound known for its unique chemical structure and properties. This compound features two isocyanate groups attached to phenoxy rings, which are further connected to a hexafluorocyclopentene core. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the reaction of 4-isocyanatophenol with hexafluorocyclopentene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosgene and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from reactions with this compound include ureas, urethanes, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene involves its reactivity with nucleophiles, leading to the formation of stable urea and urethane linkages. The isocyanate groups are highly reactive and can form covalent bonds with various functional groups, making this compound versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-isocyanatophenoxy)ethane: Similar structure but lacks the fluorinated cyclopentene core.

    1,2-Bis(4-isocyanatophenoxy)hexafluorocyclobutane: Similar fluorinated core but different ring structure.

Uniqueness

1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to its hexafluorocyclopentene core, which imparts enhanced chemical stability and resistance to degradation compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

1-[3,3,4,4,5,5-hexafluoro-2-(4-isocyanatophenoxy)cyclopenten-1-yl]oxy-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8F6N2O4/c20-17(21)15(30-13-5-1-11(2-6-13)26-9-28)16(18(22,23)19(17,24)25)31-14-7-3-12(4-8-14)27-10-29/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSKOBIYRTOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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